molecular formula C19H16N2O5S B328510 METHYL 4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE

METHYL 4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE

Cat. No.: B328510
M. Wt: 384.4 g/mol
InChI Key: KVPPRNRAHFYFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a furan ring, and a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps:

    Formation of the Pyrimidine Derivative: The pyrimidine derivative can be synthesized through a condensation reaction involving thiourea and an appropriate diketone under acidic conditions.

    Furan Ring Formation: The furan ring is often synthesized via a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the furan ring and benzoate ester. This can be achieved through a series of condensation and esterification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate: This compound shares structural similarities with other pyrimidine and furan derivatives.

    Methyl 2,6-dimethyl-5-(1’,2’-dioxo-2’-ethoxyethyl)-4-(3’-nitrophenyl)-1,4-dihydropyridine-3-carboxylate:

Uniqueness

The uniqueness of METHYL 4-{5-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE lies in its combination of a pyrimidine derivative, a furan ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-[5-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C19H16N2O5S/c1-20-16(22)14(17(23)21(2)19(20)27)10-13-8-9-15(26-13)11-4-6-12(7-5-11)18(24)25-3/h4-10H,1-3H3

InChI Key

KVPPRNRAHFYFRI-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)C(=O)N(C1=S)C

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)C(=O)N(C1=S)C

Origin of Product

United States

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